6-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridazin-3(2H)-one oxalate
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Description
The compound “6-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridazin-3(2H)-one oxalate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related compounds has been reported where 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex due to the presence of multiple reactive sites. For instance, the imidazole ring can participate in a variety of reactions due to its amphoteric nature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, IR and NMR spectroscopy can provide information about the functional groups and the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Antihistaminic and Antiinflammatory Activities
Compounds similar to the specified chemical structure have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration, indicating potential therapeutic applications in conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antimicrobial and Antioxidant Activities
Novel pyridine and fused pyridine derivatives have been prepared and subjected to antimicrobial and antioxidant activity screenings, revealing moderate to good activities and indicating their potential as antimicrobial agents (Flefel et al., 2018).
Antitubercular Activity
Research on nitroimidazoles and their derivatives, including similar compounds, has shown promising results for their use as new antituberculars, based on their excellent bactericidal properties against Mycobacterium tuberculosis (Kim et al., 2009).
Anticancer Activity
Compounds bearing benzimidazole derivatives with a pyridyl/pyrimidinyl piperazine moiety have shown significant anticancer activities, including selective cytotoxicities against lung adenocarcinoma and glioma cell lines, highlighting their potential as anticancer agents (Çiftçi et al., 2021).
Corrosion Inhibition
Benzimidazole derivatives, including those with a piperazine moiety, have been studied for their corrosion inhibition properties on steel in acidic environments. These studies contribute to the field of materials science by offering insights into protecting metals against corrosion (Yadav et al., 2016).
Properties
IUPAC Name |
3-[4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2.C2H2O4/c24-16-6-5-14(20-21-16)17(25)23-9-7-22(8-10-23)11-15-18-12-3-1-2-4-13(12)19-15;3-1(4)2(5)6/h1-6H,7-11H2,(H,18,19)(H,21,24);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYVBNLOGXCSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=NNC(=O)C=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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